molecular formula C13H11BrCl2O2 B13950605 methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(3-chlorophenyl)penta-2,4-dienoate CAS No. 1242316-95-5

methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(3-chlorophenyl)penta-2,4-dienoate

Cat. No.: B13950605
CAS No.: 1242316-95-5
M. Wt: 350.0 g/mol
InChI Key: BGZFYCXBOWGOBX-LGPPMJGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z,4z)-methyl 2-(bromomethyl)-5-chloro-5-(3-chloro phenyl)penta-2,4-dienoate is an organic compound with a complex structure featuring multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4z)-methyl 2-(bromomethyl)-5-chloro-5-(3-chloro phenyl)penta-2,4-dienoate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to bromination and esterification reactions under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z,4z)-methyl 2-(bromomethyl)-5-chloro-5-(3-chloro phenyl)penta-2,4-dienoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

    Substitution: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

(2Z,4z)-methyl 2-(bromomethyl)-5-chloro-5-(3-chloro phenyl)penta-2,4-dienoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2Z,4z)-methyl 2-(bromomethyl)-5-chloro-5-(3-chloro phenyl)penta-2,4-dienoate exerts its effects involves interactions with specific molecular targets. The bromomethyl group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Similar in having multiple chlorine atoms and an aromatic ring.

    Ringer’s lactate solution: Though not structurally similar, it is used in medical applications like (2Z,4z)-methyl 2-(bromomethyl)-5-chloro-5-(3-chloro phenyl)penta-2,4-dienoate.

Properties

CAS No.

1242316-95-5

Molecular Formula

C13H11BrCl2O2

Molecular Weight

350.0 g/mol

IUPAC Name

methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(3-chlorophenyl)penta-2,4-dienoate

InChI

InChI=1S/C13H11BrCl2O2/c1-18-13(17)10(8-14)5-6-12(16)9-3-2-4-11(15)7-9/h2-7H,8H2,1H3/b10-5+,12-6-

InChI Key

BGZFYCXBOWGOBX-LGPPMJGUSA-N

Isomeric SMILES

COC(=O)/C(=C/C=C(/C1=CC(=CC=C1)Cl)\Cl)/CBr

Canonical SMILES

COC(=O)C(=CC=C(C1=CC(=CC=C1)Cl)Cl)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.